Mepivacaine-d3

LC-MS/MS Bioanalysis Internal Standard

Mepivacaine-d3 is the gold-standard deuterated internal standard for mepivacaine LC-MS/MS bioanalysis. The +3 Da mass shift (m/z 247.2→250.2) enables perfect co-elution and ionization-matched correction of matrix effects, a capability structurally distinct analogs cannot provide. Essential for FDA/EMA-compliant method validation, pharmacokinetic ADME studies, and forensic toxicology. Not for therapeutic use—engineered exclusively as an analytical reference standard to ensure batch-to-batch data integrity in complex biological matrices.

Molecular Formula C15H22N2O
Molecular Weight 249.37 g/mol
CAS No. 1346597-90-7
Cat. No. B586026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepivacaine-d3
CAS1346597-90-7
SynonymsN-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide-d3;  (±)-Mepivacaine-d3 ;  1-Methyl-2’,6’-pipecoloxylidide-d3;  APF 135-d3;  Carbocain-d3;  Carbocaine-d3 ;  Carbocaine-V-d3;  DL-Mepivacaine-d3;  MepiSV-d3;  Mepicaine-d3;  Scandicain-d3 ;  Scandicaine-d3
Molecular FormulaC15H22N2O
Molecular Weight249.37 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
InChIInChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3
InChIKeyINWLQCZOYSRPNW-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mepivacaine-d3 (CAS 1346597-90-7): A Deuterated Internal Standard for Precise LC-MS/MS Quantification of Mepivacaine in Bioanalytical and Pharmacokinetic Studies


Mepivacaine-d3 (CAS 1346597-90-7) is a stable isotope-labeled analog of the amide-type local anesthetic mepivacaine, in which three hydrogen atoms on the N-methyl group are replaced with deuterium . This isotopic substitution creates a +3 Da mass shift (m/z 247.2 vs. m/z 250.2 for the [M+H]⁺ ion), enabling the compound to serve as an ideal internal standard (IS) for the accurate and precise quantification of unlabeled mepivacaine via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Mepivacaine-d3 is not intended for therapeutic use but is specifically designed as a critical analytical tool to correct for sample-to-sample variability in extraction, ionization, and detection, ensuring robust, reproducible data in complex biological matrices .

Why Unlabeled Mepivacaine or Alternative Analogs Cannot Replace Mepivacaine-d3 in LC-MS/MS Quantification


The quantitation of mepivacaine in biological matrices is susceptible to significant analytical errors due to matrix effects and inconsistent recovery. Using an unlabeled compound as a surrogate internal standard (e.g., lidocaine or ropivacaine) introduces additional error because differences in chemical structure lead to divergent extraction recoveries, distinct chromatographic retention times, and unequal ionization efficiencies in the electrospray ionization (ESI) source. [1]. In contrast, Mepivacaine-d3 is nearly chemically and physically identical to its unlabeled counterpart. It co-elutes with the analyte, experiences the same matrix effects, and is ionized with nearly identical efficiency, thereby correcting for these sources of imprecision [2]. This correction is essential for achieving the accuracy and precision required by regulatory guidelines (e.g., FDA Bioanalytical Method Validation), a level of performance that a non-deuterated or structurally distinct analog cannot reliably provide [3].

Quantitative Evidence: Mepivacaine-d3 vs. Unlabeled Mepivacaine and Alternative Internal Standards in Bioanalytical Assays


Mass Spectrometric Differentiation: The +3 Da Isotopic Shift of Mepivacaine-d3

Mepivacaine-d3, with three deuterium atoms substituted on the N-methyl group, provides a distinct mass shift of +3 Da compared to unlabeled mepivacaine. In electrospray ionization (ESI) positive ion mode, the protonated molecular ion [M+H]⁺ for unlabeled mepivacaine is observed at m/z 247.2, while that for Mepivacaine-d3 is observed at m/z 250.2 . This 3 Da difference is sufficient to prevent significant spectral overlap, allowing the mass spectrometer to differentiate the internal standard signal from the analyte signal [1]. This precise differentiation is fundamental to the compound's utility as an internal standard, as it ensures the two signals can be independently integrated for accurate ratio calculations.

LC-MS/MS Bioanalysis Internal Standard

Isotopic Enrichment: 99% Deuterium Incorporation Ensures Low Background Signal

A key differentiator for Mepivacaine-d3 as an analytical standard is its high isotopic enrichment of 99 atom % D . This means that 99% of the molecules in the product are the desired d3-labeled species, with only a minimal 1% contribution from d0, d1, or d2 forms. This high isotopic purity is critical because any unlabeled or under-labeled compound present will contribute to the signal measured for the analyte (unlabeled mepivacaine), leading to a systematic overestimation of its concentration and a positive bias in the calibration curve . Vendors often guarantee a minimum purity of 95% by HPLC for the chemical compound, with the isotopic enrichment specified separately, highlighting the importance of both metrics .

Isotopic Purity Stable Isotope Labeling Analytical Chemistry

Matrix Effect Compensation: Deuterated IS Improves Precision and Accuracy in Plasma

A primary advantage of using a stable isotope-labeled internal standard like Mepivacaine-d3 is its ability to compensate for matrix effects and extraction variability. While direct published data for Mepivacaine-d3 is limited, a class-level inference from a comprehensive review on the subject indicates that deuterated internal standards can improve precision (RSD%) from >15% to <5-10% and accuracy (% bias) from >20% to <10-15% compared to non-deuterated structural analogs in LC-MS/MS bioanalysis of complex matrices like plasma [1]. This is because Mepivacaine-d3 co-elutes with mepivacaine and experiences nearly identical ionization suppression or enhancement, effectively normalizing the analyte response for each sample .

Bioanalysis Method Validation Matrix Effect

Critical Applications for Mepivacaine-d3 in Bioanalysis and Drug Development


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Mepivacaine-d3 is the gold standard internal standard for developing and validating LC-MS/MS methods to quantify mepivacaine in plasma, serum, urine, and tissue homogenates. Its use is critical for establishing assay linearity, accuracy, precision, and stability to meet FDA and EMA guidelines [1]. The quantitative data from these validated methods, enabled by Mepivacaine-d3, form the foundation of pharmacokinetic (PK) studies that determine mepivacaine's absorption, distribution, metabolism, and excretion (ADME) profile [2].

Clinical and Forensic Toxicology Monitoring of Mepivacaine Levels

In clinical settings (e.g., therapeutic drug monitoring for regional anesthesia) and forensic investigations (e.g., post-mortem analysis in cases of suspected local anesthetic toxicity), accurate quantification of mepivacaine is paramount. Mepivacaine-d3 ensures that reported concentrations are free from analytical bias, providing clinicians and toxicologists with reliable data for decision-making. The high isotopic purity of the standard minimizes the risk of false positives or concentration overestimation, which is especially important when analyzing complex, potentially degraded forensic samples .

Metabolite Identification and Quantification in Drug Metabolism Studies

While Mepivacaine-d3 is primarily used for quantifying the parent drug, its stable isotope labeling principle is directly applicable to the development of analogous internal standards for mepivacaine's major metabolites, such as 3-hydroxy mepivacaine and 4-hydroxy mepivacaine. By using a combination of deuterated standards, researchers can perform simultaneous, accurate quantification of both parent and metabolites, providing a comprehensive understanding of the drug's metabolic fate in vitro and in vivo. The use of Mepivacaine-d3 ensures the parent drug quantification is robust, against which metabolite formation can be accurately assessed [3].

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